molecular formula C17H19N9O B5367566 6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5367566
M. Wt: 365.4 g/mol
InChI Key: ZRBGJPQJHARQTR-UHFFFAOYSA-N
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Description

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxymethyl group: This step involves the reaction of the intermediate with methoxymethyl chloride in the presence of a base.

    Attachment of the tetrazolylphenyl group: This can be done through a nucleophilic substitution reaction using the corresponding tetrazole derivative.

    Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases due to its ability to modulate specific biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, such as kinases, and inhibit their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities and applications.

    Tetrazole-containing compounds: These compounds contain the tetrazole moiety and are known for their diverse pharmacological properties.

    Methylated heterocycles: Compounds with methyl groups attached to nitrogen atoms in heterocyclic systems, which can influence their chemical reactivity and biological activity.

The uniqueness of 6-(methoxymethyl)-N,1-dim

Properties

IUPAC Name

6-(methoxymethyl)-N,1-dimethyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9O/c1-25(9-11-5-4-6-12(7-11)15-21-23-24-22-15)16-13-8-18-26(2)17(13)20-14(19-16)10-27-3/h4-8H,9-10H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBGJPQJHARQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)COC)N(C)CC3=CC(=CC=C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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